REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8](CC3C=CC(OC)=CC=3)[N:9]=[CH:10][C:3]=12.C(O)(C(F)(F)F)=O>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][N:9]=[CH:10][C:3]=12
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Name
|
|
Quantity
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19 g
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Type
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reactant
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Smiles
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ClC1=C2C(=NC=C1)N(N=C2)CC2=CC=C(C=C2)OC
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
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C(=O)(C(F)(F)F)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The resulting RM was concentrated
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Type
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ADDITION
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Details
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MeOH was added
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Type
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FILTRATION
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Details
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the obtained precipitate was filtered
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Type
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WASH
|
Details
|
washed with MeOH
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Type
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ADDITION
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Details
|
The crude solid was treated with EtOAc, saturated NaHCO3
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)NN=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |